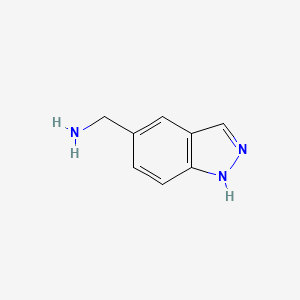

(1H-indazol-5-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMGFFLBKVOJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477479 | |

| Record name | (1H-indazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-25-2 | |

| Record name | (1H-indazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Structure Elucidation of (1H-indazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-5-yl)methanamine is a heterocyclic amine containing the indazole scaffold, a key pharmacophore in numerous therapeutic agents. This document provides a comprehensive guide to its structure elucidation, outlining a plausible synthetic route and detailing the standard analytical techniques employed for its characterization. This guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis and structural verification of this and related compounds.

Chemical Structure and Properties

(1H-indazol-5-yl)methanamine possesses a bicyclic aromatic indazole core with a methanamine substituent at the 5-position. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| IUPAC Name | (1H-indazol-5-yl)methanamine | [1] |

| CAS Number | 267413-25-2 | [1] |

| Appearance | Expected to be a solid | |

| Predicted XlogP | 0.6 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

Synthesis and Characterization Workflow

A plausible synthetic route for (1H-indazol-5-yl)methanamine involves the reduction of 1H-indazole-5-carbonitrile. The subsequent characterization workflow is essential for confirming the structure of the synthesized compound.

Experimental Protocols

Synthesis of (1H-indazol-5-yl)methanamine

This protocol describes a common method for the reduction of a nitrile to a primary amine.

Materials:

-

1H-indazole-5-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 1H-indazole-5-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water.

-

The resulting solid is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed.

3.2.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for (1H-indazol-5-yl)methanamine based on its structure and data from related compounds.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-3 |

| ~7.80 | s | 1H | H-4 |

| ~7.50 | d | 1H | H-7 |

| ~7.30 | dd | 1H | H-6 |

| ~4.00 | s | 2H | -CH₂-NH₂ |

| ~1.5-2.0 | br s | 2H | -NH₂ |

| ~13.0 | br s | 1H | N-H (indazole) |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~130.0 | C-5 |

| ~125.0 | C-6 |

| ~122.0 | C-3a |

| ~120.0 | C-4 |

| ~110.0 | C-7 |

| ~45.0 | -CH₂-NH₂ |

Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ (m/z) | 148.0869 |

| Elemental Composition | C₈H₁₀N₃⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and indazole) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1620-1580 | N-H bending (amine) and C=C stretching |

| 1500-1400 | Aromatic C=C stretching |

| 850-750 | Aromatic C-H out-of-plane bending |

Potential Signaling Pathway Involvement

Conclusion

The structural elucidation of (1H-indazol-5-yl)methanamine can be systematically achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the synthesis, purification, and characterization of this and structurally related compounds, which are of significant interest in the field of medicinal chemistry. Further biological evaluation is warranted to explore the potential of this compound as a modulator of cellular signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-indazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1H-indazol-5-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 1H-indazol-5-amine, alongside predicted values and established experimental protocols. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for (1H-indazol-5-yl)methanamine and its close analogue.

Table 1: General and Predicted Physicochemical Properties of (1H-indazol-5-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem[1] |

| Molecular Weight | 147.18 g/mol | PubChem[1] |

| Predicted logP | 0.6 | PubChem[1] |

| Predicted pKa | (Not available) | |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 1H-Indazol-5-amine (Analogue)

| Property | Value | Source |

| Melting Point | 175-178 °C | CAS Common Chemistry[2] |

| Boiling Point (estimate) | 235.67 °C | ECHEMI[3] |

| Aqueous Solubility (at pH 7.4) | 17.9 µg/mL | PubChem[4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in preclinical development. The following sections detail standard experimental protocols for key parameters.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[5]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is ionized.[6][7]

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4][8]

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, often with a cosolvent for sparingly soluble compounds.[4][8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[8]

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of the steepest slope on the titration curve.[5]

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.[10]

Methodology:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS at pH 7.4) with n-octanol.[11]

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.[11]

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[10]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).[9]

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., a buffer solution) over a prolonged period. The concentration of the dissolved compound in the saturated solution is then determined.[13]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[12]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS.[13][14]

Spectral analysis is essential for structural elucidation and confirmation.

Table 3: Expected Spectral Data for (1H-indazol-5-yl)methanamine and Related Indazoles

| Technique | Expected Data for Indazole Derivatives | Source |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of the methanamine group would appear further upfield. The NH proton of the indazole ring often appears as a broad singlet. | [2][15] |

| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-140 ppm. The carbon of the CH₂ group would be significantly upfield. | [2][15][16] |

| FT-IR | Characteristic N-H stretching vibrations around 3100-3500 cm⁻¹, C=C and C=N stretching in the aromatic region (1450-1620 cm⁻¹). | [15][17][18] |

| UV-Vis | Absorption maxima are expected in the UV region, characteristic of the indazole chromophore. For 1H-indazole in acetonitrile, λmax is observed around 251, 288, and 299 nm. | [17][19] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns involve the loss of the aminomethyl group. For 1H-indazole, the M⁺ peak is at m/z 118. | [20][21] |

Experimental Protocols for Spectral Analysis:

-

NMR Spectroscopy: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A standard single-pulse experiment with proton decoupling is used for ¹³C NMR.[22][23]

-

FT-IR Spectroscopy: For solid samples, a common method is to prepare a KBr pellet by grinding the sample with KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

UV-Vis Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance is measured across the UV-visible range.

-

Mass Spectrometry: For small molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often after chromatographic separation.

Mandatory Visualizations

A plausible synthetic route for (1H-indazol-5-yl)methanamine is via the reduction of 1H-indazole-5-carbonitrile.

Caption: Synthetic workflow for (1H-indazol-5-yl)methanamine.

Indazole derivatives are well-known inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[16] The VEGFR signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][15][20][21]

Caption: Simplified VEGFR2 signaling cascade.

References

- 1. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-indazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. danabiosci.com [danabiosci.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1H-Indazole [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. (1H-Indazol-5-yl)methanamine hydrochloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to (1H-indazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-indazol-5-yl)methanamine, a heterocyclic amine belonging to the indazole class of compounds. This document consolidates its chemical identity, synthesis protocols, and known and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

(1H-indazol-5-yl)methanamine is a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its chemical structure consists of an indazole core with a methanamine substituent at the 5-position.

CAS Number: 267413-25-2[1][2] CAS Number (Hydrochloride Salt): 943845-78-1

Synonyms:

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| IUPAC Name | (1H-indazol-5-yl)methanamine | [2] |

Synthesis Protocols

A common and effective method for the synthesis of (1H-indazol-5-yl)methanamine is through the reduction of 1H-indazole-5-carbonitrile.

Experimental Protocol: Reduction of 1H-indazole-5-carbonitrile

This protocol outlines the synthesis of (1H-indazol-5-yl)methanamine via the reduction of 1H-indazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄).[1]

Materials:

-

1H-indazole-5-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

2 N aqueous lithium hydroxide (LiOH)

Procedure:

-

In a reaction vessel, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.

-

Dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.

-

Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.

-

Heat the reaction mixture to reflux for 2 hours.

-

After the reaction is complete, cool the mixture and quench by the sequential addition of water (0.053 mL per 100 mg of starting material), 2 N aqueous lithium hydroxide (0.106 mL), and water (0.212 mL).

-

Stir the resulting mixture and then filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dry the residue under reduced pressure to yield (1H-indazol-5-yl)methanamine.

Expected Yield: 94%[1]

Synthetic Workflow Diagram

Biological Activity and Therapeutic Potential

While specific biological data for (1H-indazol-5-yl)methanamine is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been successfully developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3]

Potential as a Kinase Inhibitor

The indazole core is a key structural feature in several approved kinase inhibitors, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] These receptors are crucial signaling proteins involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By inhibiting VEGFR, these drugs can disrupt tumor angiogenesis, proliferation, and metastasis.[4]

Given its structural similarity to these established drugs, (1H-indazol-5-yl)methanamine serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The primary amine group offers a readily modifiable handle for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from (1H-indazol-5-yl)methanamine, focusing on the VEGFR signaling cascade.

General Workflow for Evaluating Novel Kinase Inhibitors

The development of new kinase inhibitors from a core scaffold like (1H-indazol-5-yl)methanamine typically follows a structured workflow from initial synthesis to biological evaluation.

Conclusion

(1H-indazol-5-yl)methanamine is a valuable chemical entity with a straightforward synthetic route. While direct biological data for this specific compound is not extensively documented, its indazole core represents a "privileged scaffold" in medicinal chemistry.[6] Its structural relationship to approved kinase inhibitors suggests significant potential as a starting point for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class.

References

- 1. 5-AMINOMETHYL INDAZOLE | 267413-25-2 [chemicalbook.com]

- 2. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Potential Biological Targets of (1H-indazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

(1H-indazol-5-yl)methanamine is a molecule belonging to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. While direct experimental data on (1H-indazol-5-yl)methanamine is limited, the extensive research on related indazole derivatives provides a strong predictive framework for its potential biological targets. This technical guide summarizes the known biological targets of various indazole-containing molecules, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers initiating investigations into the therapeutic potential of (1H-indazol-5-yl)methanamine and its analogues.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological properties, including anti-cancer, antibacterial, anti-inflammatory, and antiviral activities.[1][3] (1H-indazol-5-yl)methanamine, as a member of this class, holds promise for interacting with various biological targets. This guide explores these potential targets by examining the established activities of structurally related indazole derivatives.

Potential Biological Targets and Quantitative Data

Based on the activities of known indazole derivatives, the primary potential biological targets for (1H-indazol-5-yl)methanamine are categorized into protein kinases, bacterial enzymes, and ligand-gated ion channels.

Protein Kinase Inhibition

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Protein Kinases

| Indazole Derivative Class | Target Kinase | IC₅₀ (nM) | Reference Compound Example |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | 0.1 | Compound K22 |

| 6-aryl-1H-indazol-3-amines | FGFR1 | 30.2 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide |

| 1H-indazole derivatives | EGFR | 5.3 (T790M mutant) | Not specified |

| 3-aminoindazole derivatives | ALK | 12 | Entrectinib |

| 3-substituted 1H-indazoles | IDO1 | 720 | Not specified |

Data compiled from multiple sources.[3][4]

Antibacterial Activity

A novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents. This suggests a potential application for (1H-indazol-5-yl)methanamine in combating bacterial infections, including resistant strains like MRSA.[5]

Table 2: Antibacterial and Enzymatic Activity of Indazole-Based GyrB Inhibitors

| Compound Class | Target Organism/Enzyme | MIC (µg/mL) or IC₅₀ (µM) | Notes |

| Indazole derivatives | Staphylococcus aureus (MRSA) | Potent activity reported | Effective against fluoroquinolone-resistant strains |

| Indazole derivatives | Bacterial DNA Gyrase B | Excellent enzymatic activity | Structure-based design led to high potency |

| Sulphonamide-containing indazoles | Mycobacterium tuberculosis | 0.09 µM (MIC) | Identified through high-throughput screening |

Data from various studies on indazole derivatives.[1][5]

Serotonin 5-HT₃ Receptor Antagonism

The indazole nucleus is a key pharmacophore in granisetron, a selective 5-HT₃ receptor antagonist used to manage nausea and vomiting.[1] This indicates that (1H-indazol-5-yl)methanamine could potentially modulate the activity of this ligand-gated ion channel.

Experimental Protocols

To investigate the interaction of (1H-indazol-5-yl)methanamine with the potential targets identified, the following experimental protocols can be employed.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound ((1H-indazol-5-yl)methanamine) in a suitable kinase buffer.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light generated is proportional to the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

GPCR Radioligand Binding Assay (for 5-HT₃ Receptor)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₃ receptor.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]-granisetron), and the membrane preparation.

-

Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a known unlabeled 5-HT₃ ligand, and the membrane preparation.

-

Competition: Assay buffer, the radiolabeled ligand, varying concentrations of (1H-indazol-5-yl)methanamine, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with the potential targets is crucial for elucidating the mechanism of action of (1H-indazol-5-yl)methanamine.

EGFR Signaling Pathway

Activation of the Epidermal Growth Factor Receptor (EGFR) leads to downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2][3][6]

FGFR Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) signaling is involved in angiogenesis, cell proliferation, and migration.[3][7]

PLK4 Signaling in Cell Cycle Regulation

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.[4][8]

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel that, upon activation by serotonin, allows the influx of cations, leading to neuronal depolarization.[1][9]

Conclusion

While further direct experimental validation is required, the existing body of research on indazole derivatives strongly suggests that (1H-indazol-5-yl)methanamine is a promising candidate for targeting a range of biologically significant molecules, including protein kinases, bacterial enzymes, and neurotransmitter receptors. This guide provides a foundational framework for initiating such investigations, offering insights into potential mechanisms of action and methodologies for experimental validation. The versatility of the indazole scaffold continues to make it a focal point for the development of novel therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. researchgate.net [researchgate.net]

- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

In Silico Docking Studies of Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction:

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including roles as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to predict the binding interactions and affinities of indazole-based ligands with their protein targets. This technical guide provides an in-depth overview of the methodologies, data interpretation, and visualization techniques employed in the computational docking studies of indazole derivatives, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. While specific docking studies on (1H-indazol-5-yl)methanamine are not extensively reported in the reviewed literature, the principles and protocols outlined herein are directly applicable to this and other novel indazole-containing compounds.

Common Protein Targets for Indazole Derivatives

In silico docking studies have explored the interaction of indazole derivatives with a range of clinically relevant protein targets. These include:

-

Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. Indazole derivatives have been investigated as inhibitors for various kinases, including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

-

Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer.

-

Renal Cancer-Related Proteins: Specific proteins implicated in renal cancer, such as the Discoidin Domain Receptor 1 (DDR1), have been targeted with novel indazole compounds.[1][6]

-

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents.[7]

-

Murine Double Minute 2 (MDM2): The interaction of indazole derivatives with the MDM2 receptor, which is involved in p53 regulation, has been explored in the context of cancer therapy.[3]

Experimental Protocols

A standardized and meticulous computational methodology is crucial for obtaining reliable and reproducible docking results. The following sections detail the typical workflow for in silico docking of indazole derivatives.

Ligand and Protein Preparation

-

Ligand Preparation:

-

The 2D structure of the indazole derivative, such as (1H-indazol-5-yl)methanamine, is drawn using chemical drawing software like ChemDraw.[1]

-

The 2D structure is then converted to a 3D structure, and its energy is minimized using computational chemistry software. This step is crucial for obtaining a low-energy, stable conformation of the ligand.[1]

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][4]

-

Water molecules, ions, and co-crystallized ligands are typically removed from the protein structure.[4]

-

Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned.[4]

-

Molecular Docking Simulation

-

Software: A variety of software packages are available for molecular docking, with AutoDock and AutoDock Vina being commonly used for studies involving indazole derivatives.[1][4] Other tools like Schrödinger's Glide are also employed.[8]

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Algorithm: The docking software then explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results: The results are analyzed to identify the best binding poses, typically characterized by the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and examined.[1]

Data Presentation

Quantitative data from docking studies are typically summarized in tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Docking Scores of Indazole Derivatives against Aromatase

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| 5f | -8.0 | Arg115 |

| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Data adapted from a study on substituted indazole derivatives.

Table 2: Example Docking Scores of Indazole Scaffolds against VEGFR-2

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| SMO | -6.99 | Glu828, Ile856, Lys826, Arg833 |

| SBS | -6.96 | Not specified |

| SOT | -6.88 | Not specified |

Data from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors.[5]

Table 3: Example Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

| Compound | PAK1 IC50 (nM) |

| 30l | 9.8 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological and computational processes.

Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Caption: A generalized workflow for in silico molecular docking studies.

In silico docking studies are an indispensable component of modern drug discovery, offering a time- and cost-effective approach to screen and identify promising lead candidates. The indazole scaffold continues to be a fertile ground for the development of novel therapeutics. By employing the robust methodologies and data analysis techniques outlined in this guide, researchers can effectively leverage computational docking to accelerate the discovery and optimization of new indazole-based drugs. While direct experimental data for (1H-indazol-5-yl)methanamine is pending, the established protocols for related indazole derivatives provide a clear and reliable roadmap for its future investigation.

References

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. alliedacademies.org [alliedacademies.org]

Spectroscopic and Structural Elucidation of (1H-indazol-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-indazol-5-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a compilation of expected spectroscopic characteristics based on data from closely related indazole derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem |

| Molecular Weight | 161.21 g/mol | PubChem |

| Exact Mass | 161.084747 Da | PubChem |

| CAS Number | 267413-25-2 | PubChem |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for (1H-indazol-5-yl)methanamine are based on the analysis of unsubstituted 1H-indazole and the expected electronic effects of the 5-aminomethyl substituent.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.1 | s | - |

| H-4 | ~7.7 | d | ~8.5 |

| H-6 | ~7.2 | dd | ~8.5, ~1.5 |

| H-7 | ~7.5 | d | ~8.5 |

| -CH₂- | ~3.9 | s | - |

| -NH₂ | Variable (broad singlet) | bs | - |

| N-H (indazole) | ~13.0 (broad singlet) | bs | - |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~134 |

| C-3a | ~123 |

| C-4 | ~121 |

| C-5 | ~135 |

| C-6 | ~120 |

| C-7 | ~110 |

| C-7a | ~140 |

| -CH₂- | ~45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1H-indazol-5-yl)methanamine, electrospray ionization (ESI) in positive mode is a suitable technique.

| Parameter | Value |

| Ionization Mode | ESI (+) |

| Expected [M+H]⁺ | m/z 162.0924 |

| Key Fragmentation Ion | m/z 145 ([M+H - NH₃]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1H-indazol-5-yl)methanamine is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3250 | Medium (two bands) |

| N-H stretch (indazole) | 3200-2500 (broad) | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2960-2850 | Medium |

| N-H bend (amine) | 1650-1580 | Medium |

| C=C stretch (aromatic) | 1620-1450 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of (1H-indazol-5-yl)methanamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualizations

Synthesis Workflow

The synthesis of (1H-indazol-5-yl)methanamine can be achieved through the reduction of 1H-indazole-5-carbonitrile.

Caption: Synthetic route to (1H-indazol-5-yl)methanamine.

Potential Signaling Pathway Interaction

As a structural analog of biogenic amines like histamine and serotonin, (1H-indazol-5-yl)methanamine may interact with various amine receptors and transporters. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR).

(1H-Indazol-5-yl)methanamine as a Bioisostere for Indole: A Technical Guide for Drug Discovery Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (1H-indazol-5-yl)methanamine as a bioisosteric replacement for the indole scaffold in medicinal chemistry.

Executive Summary

In modern drug discovery, the bioisosteric replacement of key pharmacophores is a fundamental strategy for lead optimization. The indole ring, a privileged structure in numerous biologically active compounds, often presents challenges related to metabolic instability, particularly oxidative degradation by cytochrome P450 enzymes. The (1H-indazol-5-yl)methanamine moiety has emerged as a highly effective non-classical bioisostere for the indole core, particularly for tryptamine and related structures. This substitution can preserve or enhance target affinity while significantly improving crucial drug-like properties, including metabolic stability and physicochemical characteristics. This technical guide provides a comprehensive overview of the rationale, comparative quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.

The Rationale for Bioisosteric Replacement

The structural and electronic similarities between indole and indazole form the basis of their bioisosteric relationship. Both are bicyclic aromatic systems of comparable size and planarity. However, the replacement of the indole C3-position with a nitrogen atom to form the indazole core introduces key changes that can be exploited for therapeutic advantage.

-

Enhanced Metabolic Stability: The indole nucleus is susceptible to oxidation at the 2- and 3-positions. The indazole ring, being more electron-deficient, is inherently more resistant to such oxidative metabolism, often leading to a longer in vivo half-life and an improved pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The additional nitrogen atom in the indazole ring acts as a hydrogen bond acceptor, a feature absent in indole. This can lead to novel or strengthened interactions with the biological target.[1] Furthermore, this substitution can influence the molecule's pKa, lipophilicity (logP), and aqueous solubility, providing medicinal chemists with tools to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Maintained or Improved Pharmacological Activity: The indazole N-H group can still function as a hydrogen bond donor, mimicking the indole N-H.[1] By positioning the methanamine side chain at the 5-position, the overall topology of the molecule can closely mimic that of biologically active indoles like serotonin or tryptamine, allowing for conserved interactions with receptor binding pockets.

Quantitative Data: Comparative Analysis

The successful application of the indole-to-indazole bioisosteric switch has been demonstrated across various therapeutic targets. The following table summarizes quantitative data from selected case studies, illustrating the impact of this substitution on biological activity.

| Target Class | Parent Indole Compound | Indole Activity (IC₅₀/Kᵢ, nM) | (1H-Indazol-5-yl)methanamine Analog | Indazole Activity (IC₅₀/Kᵢ, nM) | Fold Change in Potency |

| Kinase | B-Raf Inhibitor (Indole-based) | 36 | B-Raf Inhibitor (Indazole-based) | 2 | 18x Improvement[1] |

| GPCR | 5-HT₂ₐ Receptor Agonist (5-MeO-DMT) | ~10-50 (EC₅₀) | 5-MeO-DMT Indazole Analog (6a) | ~203 (EC₅₀) | ~4-20x Decrease[2][3] |

| Enzyme | MAO-B Inhibitor (Indole-5-carboxamide) | 0.227 | MAO-B Inhibitor (Indazole-5-carboxamide) | 0.386 | ~1.7x Decrease[4] |

Table 1: Comparative biological activity of indole compounds and their corresponding (1H-indazol-5-yl)methanamine bioisosteres. This data illustrates that the bioisosteric replacement can lead to improved, maintained, or moderately reduced potency, depending on the specific target and molecular context.

Experimental Protocols

Synthesis: Reductive Amination of 1H-Indazole-5-carbaldehyde

This protocol describes a general method for the synthesis of (1H-indazol-5-yl)methanamine derivatives from the corresponding aldehyde.

Objective: To synthesize an N-substituted (1H-indazol-5-yl)methanamine via a one-pot reductive amination procedure.

Materials:

-

1H-Indazole-5-carbaldehyde

-

Primary or secondary amine of choice (e.g., methylamine, dimethylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1H-indazole-5-carbaldehyde (1.0 eq) and dissolve in DCM or MeOH (approx. 0.1 M concentration).

-

Imine Formation: Add the desired amine (1.1 - 1.5 eq). If the amine is a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the stirring solution, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final (1H-indazol-5-yl)methanamine product.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the potency (IC₅₀) of a test compound against a specific protein kinase.

Objective: To quantify the inhibitory activity of an indazole-based compound on a target kinase.

Materials:

-

Kinase enzyme of interest

-

Kinase substrate (peptide or protein)

-

Adenosine-5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test Compound (e.g., indazole analog) and DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:4 steps.

-

Kinase Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase Buffer

-

Test compound dilution (final DMSO concentration should be ≤1%)

-

Kinase enzyme (pre-diluted in kinase buffer)

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (the ATP concentration should be at or near its Kₘ for the kinase).

-

Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the application of (1H-indazol-5-yl)methanamine as an indole bioisostere.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Safety and Toxicity Profile of (1H-indazol-5-yl)methanamine

Disclaimer: This document aims to provide a comprehensive overview of the available safety and toxicity information for (1H-indazol-5-yl)methanamine. It is crucial to note that, as of the latest literature review, detailed toxicological studies specifically for (1H-indazol-5-yl)methanamine are not extensively available in the public domain. Therefore, this guide synthesizes information from structurally related indazole derivatives to infer a potential safety and toxicity profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for further investigation.

Introduction

(1H-indazol-5-yl)methanamine belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] Indazole derivatives are key components in a variety of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Given the therapeutic potential of indazole-based compounds, a thorough understanding of their safety and toxicity profile is paramount for any drug development program. This guide provides an assessment of the potential hazards associated with (1H-indazol-5-yl)methanamine, based on data from analogous compounds.

Physicochemical Properties

A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for (1H-indazol-5-yl)methanamine is scarce, computational tools can provide estimates.

-

Molecular Formula: C₈H₉N₃

-

Molecular Weight: 147.18 g/mol

Note: These are calculated values and await experimental verification.

Hazard Identification and Classification

Direct GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for (1H-indazol-5-yl)methanamine is not available. However, by examining the safety data for structurally similar compounds such as 1H-Indazol-5-amine and 1H-Indazol-3-amine, a potential hazard profile can be extrapolated.

Table 1: Extrapolated Hazard Identification for (1H-indazol-5-yl)methanamine Based on Structural Analogs

| Hazard Class | GHS Classification (based on analogs) | Potential Health Effects | Source (Analog) |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. | [4][5] |

This table is an extrapolation and should be confirmed with specific testing of (1H-indazol-5-yl)methanamine.

Potential Toxicological Profile

A complete toxicological profile includes assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. In the absence of specific data for (1H-indazol-5-yl)methanamine, we can infer potential areas of concern from the broader class of indazole derivatives.

4.1. Acute Toxicity: Based on analogs, (1H-indazol-5-yl)methanamine may be harmful if ingested and could cause irritation upon contact with skin, eyes, and the respiratory tract.[4][5][6]

4.2. Sub-chronic and Chronic Toxicity: No data is currently available for (1H-indazol-5-yl)methanamine. Long-term exposure studies would be necessary to determine potential target organs for toxicity.

4.3. Genotoxicity: The genotoxic potential of (1H-indazol-5-yl)methanamine has not been reported. A standard battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay) would be required.

4.4. Carcinogenicity: There is no data on the carcinogenic potential of (1H-indazol-5-yl)methanamine.

4.5. Reproductive and Developmental Toxicity: The effects of (1H-indazol-5-yl)methanamine on reproduction and development are unknown.

4.6. In Vitro Cytotoxicity: Studies on various substituted indazole derivatives have demonstrated a range of in vitro cytotoxic activities against different cancer cell lines.[7][8][9][10][11] For example, some novel indazole-pyrimidine derivatives have shown significant cytotoxic inhibitory activity against MCF-7, Caco-2, and A549 cell lines, with some compounds exhibiting greater potency than reference drugs.[11] Another study on 1H-indazole-3-amine derivatives showed that while some compounds had potent antitumor activity, they also exhibited high toxicity to normal cells.[12] These findings suggest that while (1H-indazol-5-yl)methanamine may have therapeutic potential, its cytotoxic effects on both cancerous and non-cancerous cells need to be carefully evaluated.

Experimental Protocols for Safety Assessment

For a novel compound like (1H-indazol-5-yl)methanamine, a standard preclinical safety assessment would be required. The following represents a generalized workflow.

Diagram 1: Generalized Preclinical Safety Assessment Workflow

Caption: A generalized workflow for the preclinical safety assessment of a novel chemical entity.

Signaling Pathways

Specific signaling pathways modulated by (1H-indazol-5-yl)methanamine that are linked to toxicity have not been elucidated. However, studies on other indazole derivatives with antitumor activity have implicated pathways such as the p53/MDM2 pathway and the Bcl2 family of proteins in apoptosis.[12][13] Further research would be needed to determine if (1H-indazol-5-yl)methanamine interacts with these or other pathways to exert any cytotoxic effects.

Conclusion and Future Directions

The safety and toxicity profile of (1H-indazol-5-yl)methanamine remains largely uncharacterized in the public domain. Based on the hazard classifications of structurally related indazole compounds, it can be inferred that this molecule may be harmful if swallowed and may cause skin, eye, and respiratory irritation. In vitro studies on other indazole derivatives suggest a potential for cytotoxicity that warrants careful investigation.

For any progression of (1H-indazol-5-yl)methanamine as a research tool or therapeutic candidate, a comprehensive preclinical safety evaluation is imperative. This should include a battery of in vitro and in vivo studies as outlined in the generalized workflow. Future research should focus on:

-

Acute and repeated-dose toxicity studies in relevant animal models to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).

-

A full panel of genotoxicity assays to assess mutagenic and clastogenic potential.

-

Safety pharmacology studies to evaluate effects on vital functions.

-

In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to determine selectivity.

-

Mechanistic studies to identify any protein targets and signaling pathways associated with its biological activity and potential toxicity.

This systematic approach will be essential to fully characterize the safety profile of (1H-indazol-5-yl)methanamine and determine its suitability for further development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Synthesis Protocol for (1H-indazol-5-yl)methanamine: An Essential Building Block for Pharmaceutical Research

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-5-yl)methanamine is a key structural motif and a valuable building block in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. This document provides a detailed, two-step synthetic protocol for the preparation of (1H-indazol-5-yl)methanamine. The outlined procedure begins with the readily available 1H-indazole-5-carbaldehyde and proceeds through a reductive amination pathway. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having demonstrated potent pharmacological activities. The aminomethyl group at the 5-position of the indazole ring serves as a crucial linker or pharmacophore for interaction with various biological targets. The synthesis of (1H-indazol-5-yl)methanamine can be approached through several routes, including the reduction of 5-cyano-1H-indazole, the amination of a 5-(halomethyl)-1H-indazole, or the reductive amination of 1H-indazole-5-carbaldehyde. The latter approach, which is detailed here, offers a straightforward and efficient method utilizing common laboratory reagents.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of (1H-indazol-5-yl)methanamine via the reductive amination of 1H-indazole-5-carbaldehyde. The data is based on typical yields for similar transformations reported in the chemical literature.

| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | 1H-Indazole-5-carbaldehyde | (1H-indazol-5-yl)methanamine | 1. NH₃ in MeOH2. NaBH₄ | Methanol | 12-18 | 0 to RT | 75-85 |

Experimental Protocol

This protocol details the synthesis of (1H-indazol-5-yl)methanamine from 1H-indazole-5-carbaldehyde.

Materials:

-

1H-Indazole-5-carbaldehyde

-

Ammonia solution (7 N in methanol)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (10.0 eq).

-

Stir the mixture at room temperature for 2-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours (overnight).

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-indazol-5-yl)methanamine.

-

-

Purification (Optional):

-

The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol with a small percentage of triethylamine (e.g., 95:5:0.5 DCM:MeOH:Et₃N) to afford the pure product.

-

Visual Schematics

Synthesis Workflow:

Caption: Synthetic pathway for (1H-indazol-5-yl)methanamine.

One-Pot Synthesis of Substituted Indazoles: Application Notes and Protocols for Researchers

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The development of efficient synthetic routes to access structurally diverse indazole derivatives is a cornerstone of modern drug discovery. One-pot syntheses have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, reduced reaction times, and cost-effectiveness. This document provides detailed application notes and experimental protocols for several key one-pot methodologies for the synthesis of substituted indazoles.

Method 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This method provides a versatile and efficient route to 2H-indazoles through a copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for the sequential formation of C–N and N–N bonds.[1][2] This approach is noted for its broad substrate scope and high tolerance for various functional groups.[1]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

Materials:

-

2-Bromobenzaldehyde (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Sodium azide (1.5 mmol)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (10-20 mol%)

-

Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG) (3-5 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).[3]

-

Add the appropriate solvent (e.g., DMSO, DMF, or PEG) (3-5 mL) to the reaction tube.[3]

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the residue by flash column chromatography to obtain the pure 2H-indazole product.[3]

Quantitative Data Summary

| Entry | 2-Bromobenzaldehyde Derivative | Amine | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 110 | 12 | 85 |

| 2 | 2-bromo-5-nitrobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 110 | 12 | 78 |

| 3 | 2-bromo-4-methylbenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 110 | 12 | 82 |

| 4 | 2-bromobenzaldehyde | Cyclohexylamine | Cu2O-NP | PEG 300 | 100 | 8 | 92 |

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

Caption: Workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.

Method 2: One-Pot Condensation and Cadogan Reductive Cyclization

This operationally simple and mild one-pot synthesis of 2H-indazoles proceeds via the condensation of ortho-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo a Cadogan reductive cyclization promoted by tri-n-butylphosphine.[4] This method is advantageous as it avoids harsh reaction conditions and the need to isolate intermediates.[4]

Experimental Protocol: Reductive Cyclization

Materials:

-

o-Nitrobenzaldehyde (1.0 mmol)

-

Primary amine (1.1 mmol)

-

Tri-n-butylphosphine (1.5 mmol)

-

Isopropanol (i-PrOH) or Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., toluene or i-PrOH).[3][4]

-

Heat the mixture to facilitate the formation of the corresponding o-nitrobenzaldimine.

-

Once the imine formation is complete (as monitored by TLC), add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is consumed.[3]

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole derivative.[3]

Quantitative Data Summary

| Entry | o-Nitrobenzaldehyde Derivative | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-nitrobenzaldehyde | Aniline | i-PrOH | 80 | 12 | 95 |

| 2 | 5-chloro-2-nitrobenzaldehyde | 4-fluoroaniline | i-PrOH | 80 | 12 | 88 |

| 3 | 2-nitrobenzaldehyde | Benzylamine | i-PrOH | 80 | 12 | 75 |

| 4 | 4,5-dimethoxy-2-nitrobenzaldehyde | Cyclohexylamine | Toluene | 110 | 18 | 65 |

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

Caption: Workflow for the one-pot condensation and reductive cyclization to 2H-indazoles.

Method 3: Palladium-Catalyzed Intramolecular Amination

A variety of 2-aryl-2H-indazoles can be synthesized via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[5] This reaction tolerates a wide range of electron-donating and electron-withdrawing substituents.[5]

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

-

N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to afford the 2-aryl-2H-indazole.

Quantitative Data Summary

| Entry | N-aryl-N-(o-bromobenzyl)hydrazine Substituent (Aryl) | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 2 | 85 |

| 2 | 4-Methoxyphenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 2 | 88 |

| 3 | 4-Chlorophenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 3 | 75 |

| 4 | 3-Trifluoromethylphenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 3 | 70 |

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

Caption: Workflow for the palladium-catalyzed intramolecular amination to 2-aryl-2H-indazoles.

Conclusion

The one-pot synthesis of substituted indazoles represents a highly efficient and versatile approach for accessing these medicinally important scaffolds. The protocols outlined herein, based on copper-catalyzed multicomponent reactions, organophosphorus-mediated reductive cyclizations, and palladium-catalyzed aminations, provide researchers with powerful tools for the rapid and cost-effective synthesis of diverse libraries of indazoles. These methodologies are expected to continue to play a crucial role in the discovery and development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of (1H-indazol-5-yl)methanamine via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.